Argireline acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Argireline acetate, also known as acetyl hexapeptide-8, is a synthetic peptide composed of six amino acids. It is widely recognized for its anti-aging properties, particularly in reducing the appearance of fine lines and wrinkles. This compound mimics the N-terminal end of SNAP-25, a substrate of botulinum toxin, and is often referred to as a safer alternative to botulinum toxin in cosmetic applications .

準備方法

Synthetic Routes and Reaction Conditions

Argireline acetate is primarily synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups .

Coupling Reaction: The first amino acid is attached to the resin, followed by the removal of the Fmoc group. Subsequent amino acids are then coupled one by one using activating agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Deprotection: After the peptide chain is fully assembled, the protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level.

Industrial Production Methods

In industrial settings, the production of this compound involves a combination of solid-phase and liquid-phase synthesis to optimize yield and reduce costs. The use of high-loading resins and efficient coupling reagents helps in scaling up the production while maintaining high purity levels .

化学反応の分析

Types of Reactions

Argireline acetate undergoes several types of chemical reactions, including:

Reduction: Reduction reactions are less common but can be used to reverse oxidation.

Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.

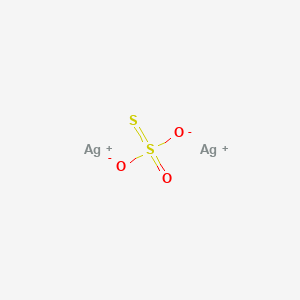

Reducing Agents: Dithiothreitol (DTT) can be used for reduction reactions.

Substitution Reagents: Various amino acid derivatives and coupling agents are used for substitution reactions.

Major Products Formed

Oxidation: Methionine sulfoxide

Reduction: Restored methionine

Substitution: Peptide analogs with modified amino acid sequences

科学的研究の応用

Argireline acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

作用機序

Argireline acetate exerts its effects by inhibiting the release of acetylcholine at the neuromuscular junction. This inhibition occurs through the destabilization of the SNARE complex, which is essential for vesicle docking and neurotransmitter release . By blocking acetylcholine release, this compound reduces muscle contractions, leading to a relaxation of facial muscles and a reduction in the appearance of expression lines and wrinkles .

類似化合物との比較

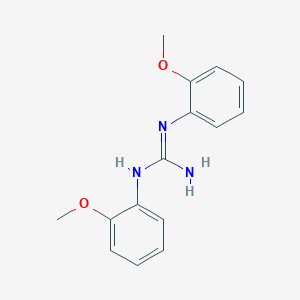

Argireline acetate is often compared to other peptides and compounds with similar anti-aging properties. Some of these include:

Botulinum Toxin (Botox): Both this compound and botulinum toxin inhibit muscle contractions, but this compound does so without breaking any components of the SNARE complex, making it a safer alternative

Palmitoyl Pentapeptide-4: This peptide also promotes collagen production and reduces wrinkles but works through different molecular pathways.

Copper Tripeptide-1: Known for its wound healing and anti-inflammatory properties, this peptide also enhances skin elasticity and firmness.

This compound stands out due to its specific mechanism of action, which mimics the N-terminal end of SNAP-25, providing a targeted approach to muscle relaxation and wrinkle reduction .

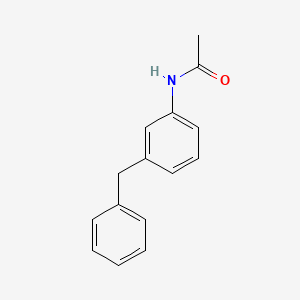

特性

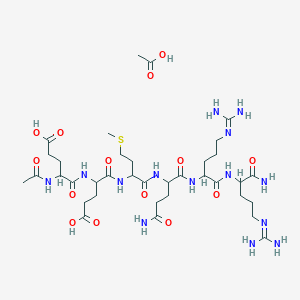

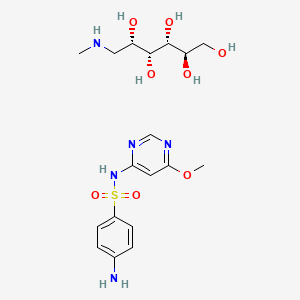

分子式 |

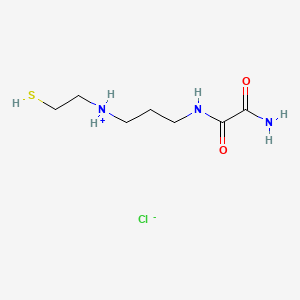

C36H64N14O14S |

|---|---|

分子量 |

949.0 g/mol |

IUPAC名 |

4-acetamido-5-[[1-[[1-[[5-amino-1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;acetic acid |

InChI |

InChI=1S/C34H60N14O12S.C2H4O2/c1-17(49)43-20(8-11-25(51)52)29(57)47-22(9-12-26(53)54)31(59)48-23(13-16-61-2)32(60)46-21(7-10-24(35)50)30(58)45-19(6-4-15-42-34(39)40)28(56)44-18(27(36)55)5-3-14-41-33(37)38;1-2(3)4/h18-23H,3-16H2,1-2H3,(H2,35,50)(H2,36,55)(H,43,49)(H,44,56)(H,45,58)(H,46,60)(H,47,57)(H,48,59)(H,51,52)(H,53,54)(H4,37,38,41)(H4,39,40,42);1H3,(H,3,4) |

InChIキー |

KUOYHRQPSCEGDA-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N.CC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)